N-benzyl(tert-butoxy)carbohydrazide

Description

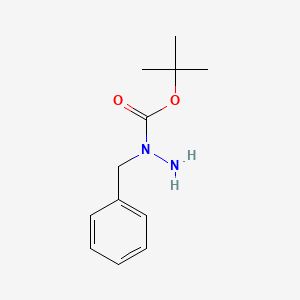

N-Benzyl(tert-butoxy)carbohydrazide is a hydrazide derivative characterized by a benzyl group attached to the nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group. This compound is synthesized via zinc-mediated addition reactions, as exemplified by the preparation of structurally related derivatives in aqueous conditions . Its solid-state properties, such as a melting point of 86.5–88.0°C, and distinct NMR signals (e.g., δ 1.45 ppm for tert-butyl protons) make it a valuable intermediate in organic synthesis . The Boc group enhances stability during reactions, enabling its use in peptide chemistry and heterocyclic compound synthesis .

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

tert-butyl N-amino-N-benzylcarbamate |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(13)9-10-7-5-4-6-8-10/h4-8H,9,13H2,1-3H3 |

InChI Key |

XINVEYSHJUWQDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl(tert-butoxy)carbohydrazide can be synthesized through a multi-step process. One common method involves the reaction of benzylhydrazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction typically proceeds as follows:

Step 1: Benzylhydrazine is dissolved in an appropriate solvent, such as dichloromethane.

Step 2: Di-tert-butyl dicarbonate is added to the solution.

Step 3: A base, such as triethylamine, is introduced to facilitate the reaction.

Step 4: The reaction mixture is stirred at room temperature for several hours until completion.

Step 5: The product is isolated through standard purification techniques, such as column chromatography.

Industrial Production Methods: While specific industrial production methods for N-benzyl(tert-butoxy)carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-benzyl(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed:

Oxidation: Hydrazones and other oxidized derivatives.

Reduction: Various hydrazine derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-benzyl(tert-butoxy)carbohydrazide finds applications in several scientific research fields:

Chemistry: Used as a protecting group for hydrazine derivatives in organic synthesis.

Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl(tert-butoxy)carbohydrazide primarily involves its role as a protecting group. The Boc group protects the hydrazine moiety during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under acidic conditions, revealing the free hydrazine for further reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Effects : The benzyl group in the parent compound provides steric bulk and aromaticity, influencing crystallinity (solid vs. oil in 5g) . Methoxy or pyridyl substituents enhance solubility but reduce thermal stability.

- Synthetic Efficiency : Zinc-mediated reactions achieve high yields (77–99%) for benzyl and substituted benzyl derivatives .

Corrosion Inhibition

Carbohydrazide Schiff bases (e.g., MBTC and CBTC) exhibit corrosion inhibition efficiencies of 95–97% on metal surfaces due to adsorption via nitrogen/oxygen donor atoms and aromatic rings .

Pharmacological Activity

- MAO-A Inhibition : 4-Tosyl benzoic acid carbohydrazide (IC₅₀ ~ nM range) demonstrates potent MAO-A inhibition and antidepressant effects in vivo, attributed to the electron-withdrawing tosyl group enhancing binding affinity .

- Antioxidant Activity : Unsubstituted carbohydrazide derivatives show radical scavenging activity, though tert-butoxy groups in the N-benzyl analogue may reduce reactivity due to steric hindrance .

Stability and Reactivity Trends

- Boc Group Stability: Di-tert-butyl derivatives (e.g., hydrazodicarboxylate) exhibit superior stability under basic conditions compared to mono-Boc analogues, making them preferred in multi-step syntheses .

- Reactivity in Deprotection: N-Benzyl groups are efficiently removed via hydrogenolysis or acidolysis, whereas tert-butoxy groups require strong acids (e.g., HCl in dioxane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.